molecular formula C23H29N3O3S B4746698 1-PHENYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE

1-PHENYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE

Cat. No.: B4746698
M. Wt: 427.6 g/mol
InChI Key: HFSJYDYHMAKRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-PHENYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with phenyl and phenylmethanesulfonyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted piperazines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-PHENYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-PHENYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE is unique due to its complex structure, which includes both phenyl and phenylmethanesulfonyl groups. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler piperazine derivatives.

Properties

IUPAC Name

(1-benzylsulfonylpiperidin-4-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c27-23(25-17-15-24(16-18-25)22-9-5-2-6-10-22)21-11-13-26(14-12-21)30(28,29)19-20-7-3-1-4-8-20/h1-10,21H,11-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSJYDYHMAKRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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